molecular formula C11H13BrFNO B1373127 T-Butyl 3-bromo-4-fluorobenzamide CAS No. 1033201-68-1

T-Butyl 3-bromo-4-fluorobenzamide

Cat. No. B1373127
CAS RN: 1033201-68-1
M. Wt: 274.13 g/mol
InChI Key: DCQTUUIYIQBVMU-UHFFFAOYSA-N
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Description

T-Butyl 3-bromo-4-fluorobenzamide is a heterocyclic organic compound . Its IUPAC name is 3-bromo-N-(tert-butyl)-4-fluorobenzamide . The molecular formula is C11H13BrFNO , and the molecular weight is 274.1 .


Molecular Structure Analysis

The InChI code for T-Butyl 3-bromo-4-fluorobenzamide is 1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

1. Crystal Structure Analysis

The crystal structures of various benzamides, including those related to T-Butyl 3-bromo-4-fluorobenzamide, have been extensively studied. For example, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro, 3-bromo, and 3-iodo variants, were investigated to understand the molecular conformations and dihedral angles between benzene rings, which are crucial for their chemical behavior and potential applications (Suchetan et al., 2016).

2. Fluorescent Compound Synthesis

T-Butyl 3-bromo-4-fluorobenzamide derivatives have been utilized in the synthesis of fluorescent compounds. For instance, a study described the formal [4+2] cycloaddition reaction of N-fluorobenzamides, leading to the production of fluorescent 1-amino-2,3-naphthalic anhydrides. This process involves a multistep reaction with potential applications in creating fluorescent materials for various scientific purposes (Lu et al., 2022).

3. Antimicrobial Activity

Compounds structurally related to T-Butyl 3-bromo-4-fluorobenzamide have been synthesized and evaluated for their antimicrobial activity. In one study, fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial effects against various bacterial and fungal strains. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial activity (Desai et al., 2013).

4. Cancer Imaging and Therapy

Certain derivatives of T-Butyl 3-bromo-4-fluorobenzamide have been investigated for their potential in cancer imaging and therapy. A study on bromo and fluoro benzamides explored their binding affinity to sigma receptors, which could be used for positron emission tomography (PET) imaging of sigma receptors in cancer diagnosis (Shiue et al., 1997).

Safety and Hazards

T-Butyl 3-bromo-4-fluorobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .

properties

IUPAC Name

3-bromo-N-tert-butyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQTUUIYIQBVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674512
Record name 3-Bromo-N-tert-butyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033201-68-1
Record name 3-Bromo-N-tert-butyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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